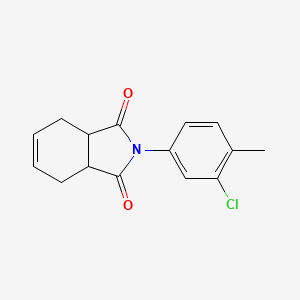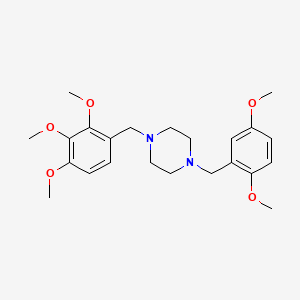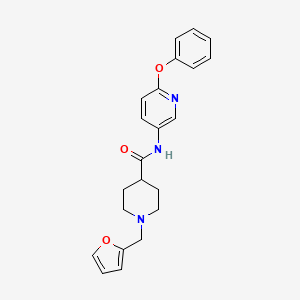![molecular formula C16H18ClN3O5S B4880503 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MLN-4760 and is a potent and selective inhibitor of the proteasome.
Mechanism of Action
MLN-4760 works by inhibiting the proteasome, which is a large protein complex that is responsible for the degradation of intracellular proteins. The proteasome plays a critical role in cellular processes such as cell cycle regulation, apoptosis, and DNA repair. Inhibition of the proteasome can lead to the accumulation of proteins that are involved in these processes, ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of MLN-4760 are primarily related to its inhibition of the proteasome. Inhibition of the proteasome can lead to the accumulation of intracellular proteins, ultimately resulting in cell death. This effect has been observed in various cell lines and animal models, and MLN-4760 has shown promising results as a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of MLN-4760 for lab experiments is its potency and selectivity as a proteasome inhibitor. This allows researchers to study the effects of proteasome inhibition on cellular processes and disease models. However, one of the limitations of MLN-4760 is its relatively short half-life, which can make it challenging to use in certain experimental settings.
Future Directions
There are several potential future directions for research on MLN-4760. One area of interest is the development of more potent and selective proteasome inhibitors that can be used as potential cancer treatments. Another area of interest is the study of the effects of proteasome inhibition on other cellular processes and disease models. Additionally, further research is needed to understand the potential limitations and side effects of proteasome inhibition as a therapeutic strategy.
Synthesis Methods
The synthesis of MLN-4760 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-methoxybenzenesulfonyl chloride and 4-piperidinecarboxylic acid isoxazole-3-carboxamide. The reaction between these two compounds results in the formation of MLN-4760.
Scientific Research Applications
MLN-4760 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. The proteasome plays a critical role in the degradation of proteins that are involved in cell growth and division. Inhibition of the proteasome can lead to the accumulation of these proteins, ultimately resulting in cell death. MLN-4760 has been shown to be a potent inhibitor of the proteasome and has demonstrated promising results in preclinical studies as a potential treatment for cancer.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S/c1-24-13-3-2-12(17)10-14(13)26(22,23)20-7-4-11(5-8-20)16(21)18-15-6-9-25-19-15/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHXIMPHUNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)